

Physicochemical Properties of 8-Fluoroquinolin-2(1H)-one: A Technical Guide

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Compound of Interest

Compound Name: 8-Fluoroquinolin-2(1H)-one

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Abstract

8-Fluoroquinolin-2(1H)-one is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive overview of the core physicochemical properties of **8-Fluoroquinolin-2(1H)-one**. Due to the limited availability of direct experimental data for this specific molecule, this guide also presents data for structurally related analogs to offer valuable context and estimations. Furthermore, it details standardized experimental protocols for the determination of key physicochemical parameters, including melting point, solubility, pKa, and the partition coefficient (logP).

Introduction

Quinolinone scaffolds are prevalent in numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. **8-Fluoroquinolin-2(1H)-one**, a member of this class, is of interest for its potential biological activities. This document serves as a resource for researchers by consolidating available data and outlining robust methodologies for its physicochemical characterization.

Physicochemical Data

Direct experimental data for **8-Fluoroquinolin-2(1H)-one** is not extensively reported in the public domain. To provide a frame of reference, the following table summarizes the available data for the parent compound, quinolin-2(1H)-one, and a related fluoro-substituted quinolinone. These values can be used for initial estimations and to guide experimental design.

Table 1: Physicochemical Properties of **8-Fluoroquinolin-2(1H)-one** and Structural Analogs

Property	8-Fluoroquinolin-2(1H)-one (Predicted/Estimated)	Quinolin-2(1H)-one (Experimental)	6-Fluoro-2-methyl-4(1H)-quinolinone (Experimental)
Molecular Formula	C ₉ H ₆ FNO	C ₉ H ₇ NO[1][2]	C ₁₀ H ₈ FNO
Molecular Weight	163.15 g/mol	145.16 g/mol [1][3]	177.18 g/mol
Melting Point	Data not available	198 °C[4]	141-143°C[5]
Solubility	Predicted to have low aqueous solubility	Insoluble in water; soluble in various organic solvents.[6][7]	Soluble in Ethanol.[5]
pKa	Data not available	Data available in IUPAC Digitized pKa Dataset.[8]	Data not available
logP	Data not available	1.046 (Crippen Method)[3][9]	Data not available

Note: The properties of **8-Fluoroquinolin-2(1H)-one** are yet to be experimentally determined and reported in peer-reviewed literature. The data for analogs are provided for comparative purposes.

Experimental Protocols

Accurate determination of physicochemical properties is crucial. The following sections describe standardized experimental protocols that can be employed for the characterization of

8-Fluoroquinolin-2(1H)-one.

Melting Point Determination

The melting point is a critical indicator of purity.

Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp)

- **Sample Preparation:** A small amount of the dry, crystalline **8-Fluoroquinolin-2(1H)-one** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C/min) for a precise measurement.
- **Observation:** The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Determination

Solubility, particularly in aqueous and biorelevant media, is a key determinant of bioavailability.

Methodology: Shake-Flask Method

- **Equilibrium Saturation:** An excess amount of **8-Fluoroquinolin-2(1H)-one** is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, or organic solvents) in a sealed vial.
- **Incubation:** The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is filtered through a low-binding filter (e.g., 0.22 μ m PVDF) or centrifuged to separate the undissolved solid.

- **Quantification:** The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is used to quantify the concentration, which represents the equilibrium solubility.

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

- **Sample Preparation:** A solution of **8-Fluoroquinolin-2(1H)-one** of known concentration is prepared in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility. The ionic strength of the solution is kept constant.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH electrode.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For more complex molecules, specialized software can be used to analyze the titration curve and determine the pKa.

Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall drug-like properties.

Methodology: HPLC-Based Method

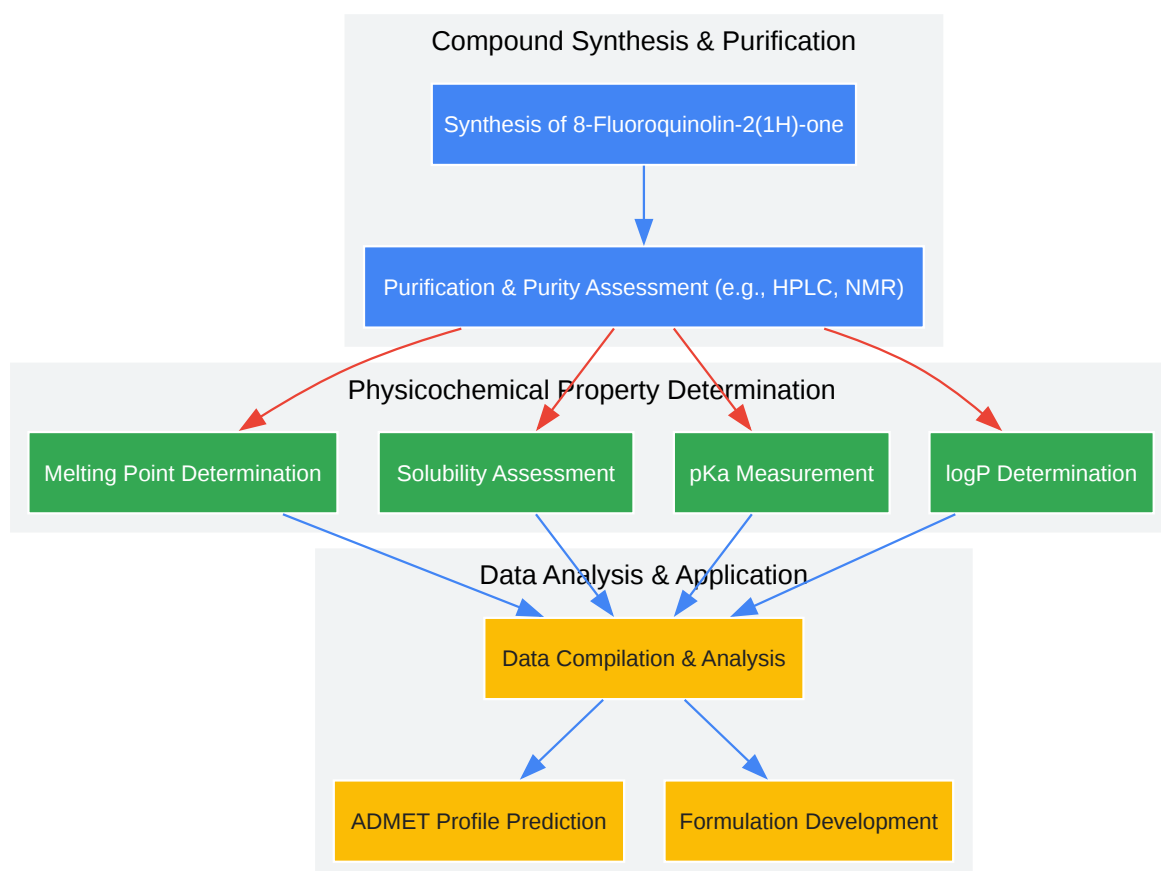
- **Column and Mobile Phase:** A reversed-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
- **Calibration:** A series of standard compounds with known logP values are injected, and their retention times are recorded. A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known logP values.

- Sample Analysis: **8-Fluoroquinolin-2(1H)-one** is injected under the same chromatographic conditions, and its retention time is measured.
- logP Calculation: The retention factor (k') for **8-Fluoroquinolin-2(1H)-one** is calculated from its retention time and the column dead time. The logP value is then determined from the calibration curve.

Visualizations

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a novel compound like **8-Fluoroquinolin-2(1H)-one**.



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Caption: Workflow for Physicochemical Characterization.

Conclusion

While direct experimental data on the physicochemical properties of **8-Fluoroquinolin-2(1H)-one** are currently scarce, this technical guide provides a framework for its characterization. By utilizing the data from structural analogs and applying the detailed experimental protocols outlined herein, researchers can systematically determine its melting point, solubility, pKa, and logP. This essential information will facilitate a deeper understanding of its behavior and potential as a drug candidate, ultimately guiding its journey through the drug discovery and development pipeline.

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